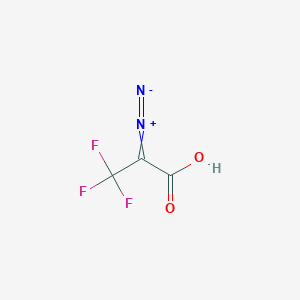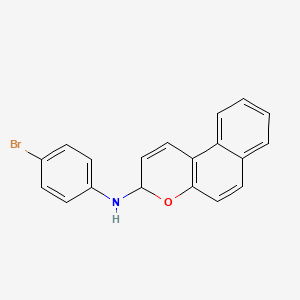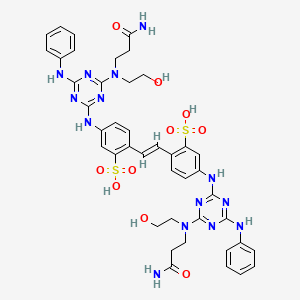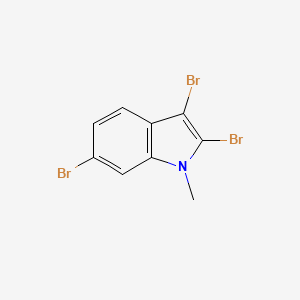![molecular formula C19H30N2O2 B14464343 [2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate CAS No. 73698-74-5](/img/structure/B14464343.png)
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate is a synthetic organic compound that belongs to the class of aminobenzoates. Aminobenzoates are known for their diverse applications in pharmaceuticals, particularly as local anesthetics. This compound is characterized by its unique structure, which includes a cyclohexylethylamino group and a 4-aminobenzoate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate typically involves the esterification of 4-aminobenzoic acid with [2-(1-cyclohexylethylamino)-2-methylpropyl] alcohol. The reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its local anesthetic properties and potential use in pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of [2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate involves its interaction with sodium ion channels in nerve cells. By binding to these channels, the compound inhibits the influx of sodium ions, thereby blocking the generation and conduction of nerve impulses. This results in a temporary loss of sensation in the targeted area, making it an effective local anesthetic.
Comparison with Similar Compounds
Similar Compounds
Benzocaine: Another aminobenzoate used as a local anesthetic.
Procaine: A widely used local anesthetic with a similar mechanism of action.
Tetracaine: Known for its potent anesthetic properties and longer duration of action.
Uniqueness
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate is unique due to its specific structural features, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other aminobenzoates. Its cyclohexylethylamino group may enhance its lipophilicity, potentially leading to improved membrane permeability and efficacy as a local anesthetic.
Properties
CAS No. |
73698-74-5 |
|---|---|
Molecular Formula |
C19H30N2O2 |
Molecular Weight |
318.5 g/mol |
IUPAC Name |
[2-(1-cyclohexylethylamino)-2-methylpropyl] 4-aminobenzoate |
InChI |
InChI=1S/C19H30N2O2/c1-14(15-7-5-4-6-8-15)21-19(2,3)13-23-18(22)16-9-11-17(20)12-10-16/h9-12,14-15,21H,4-8,13,20H2,1-3H3 |
InChI Key |
YBQBBQPIXOERME-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCCCC1)NC(C)(C)COC(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Butyl-5,7,7-trimethyl-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidine](/img/structure/B14464268.png)





![Methyl [(2R,6R)-6-methyloxan-2-yl]acetate](/img/structure/B14464297.png)
![Isotridecane, 1,1'-[(3,7-dimethyl-6-octenylidene)bis(oxy)]bis-](/img/structure/B14464299.png)



![Butanoic acid, (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B14464327.png)
![6-Amino-4-[2-(sulfooxy)ethanesulfonyl]naphthalene-2-sulfonic acid](/img/structure/B14464331.png)

